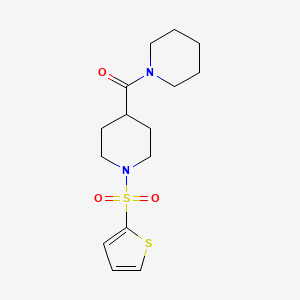

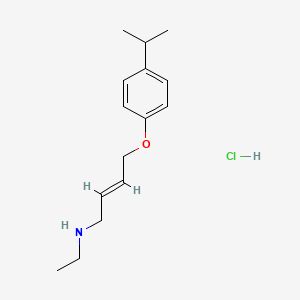

![molecular formula C20H26N4O3 B6078627 3-{3-[3-(4-morpholinyl)-1-piperidinyl]-3-oxopropyl}-4(3H)-quinazolinone](/img/structure/B6078627.png)

3-{3-[3-(4-morpholinyl)-1-piperidinyl]-3-oxopropyl}-4(3H)-quinazolinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-{3-[3-(4-morpholinyl)-1-piperidinyl]-3-oxopropyl}-4(3H)-quinazolinone, also known as LY294002, is a potent and selective inhibitor of the phosphatidylinositol 3-kinase (PI3K) enzyme. PI3K is a key regulator of multiple cellular processes, including cell growth, survival, and metabolism. Thus, LY294002 has been widely used as a tool compound in scientific research to investigate the role of PI3K in various biological systems.

Mécanisme D'action

3-{3-[3-(4-morpholinyl)-1-piperidinyl]-3-oxopropyl}-4(3H)-quinazolinone inhibits PI3K by binding to the ATP-binding pocket of the enzyme. This prevents the enzyme from phosphorylating its downstream targets, including Akt and mTOR, which are key regulators of cell growth and survival. By inhibiting PI3K signaling, 3-{3-[3-(4-morpholinyl)-1-piperidinyl]-3-oxopropyl}-4(3H)-quinazolinone induces cell cycle arrest and apoptosis in cancer cells, and modulates insulin signaling and other cellular processes.

Biochemical and Physiological Effects:

3-{3-[3-(4-morpholinyl)-1-piperidinyl]-3-oxopropyl}-4(3H)-quinazolinone has been shown to have a variety of biochemical and physiological effects in different biological systems. In cancer cells, 3-{3-[3-(4-morpholinyl)-1-piperidinyl]-3-oxopropyl}-4(3H)-quinazolinone induces cell cycle arrest and apoptosis by inhibiting PI3K signaling. In neuronal cells, 3-{3-[3-(4-morpholinyl)-1-piperidinyl]-3-oxopropyl}-4(3H)-quinazolinone has been shown to modulate synaptic plasticity and neuronal survival. In cardiovascular cells, 3-{3-[3-(4-morpholinyl)-1-piperidinyl]-3-oxopropyl}-4(3H)-quinazolinone has been shown to inhibit vascular smooth muscle cell proliferation and migration. In immune cells, 3-{3-[3-(4-morpholinyl)-1-piperidinyl]-3-oxopropyl}-4(3H)-quinazolinone has been shown to modulate cytokine production and T cell activation.

Avantages Et Limitations Des Expériences En Laboratoire

3-{3-[3-(4-morpholinyl)-1-piperidinyl]-3-oxopropyl}-4(3H)-quinazolinone has several advantages as a tool compound for scientific research. First, it is a potent and selective inhibitor of PI3K, which makes it a useful tool for investigating the role of PI3K in various biological systems. Second, 3-{3-[3-(4-morpholinyl)-1-piperidinyl]-3-oxopropyl}-4(3H)-quinazolinone has been widely used in scientific research, and there is a large body of literature on its effects and mechanisms of action. However, there are also some limitations to using 3-{3-[3-(4-morpholinyl)-1-piperidinyl]-3-oxopropyl}-4(3H)-quinazolinone in lab experiments. For example, 3-{3-[3-(4-morpholinyl)-1-piperidinyl]-3-oxopropyl}-4(3H)-quinazolinone has been shown to have off-target effects on other enzymes, such as mTOR and DNA-PK. Additionally, 3-{3-[3-(4-morpholinyl)-1-piperidinyl]-3-oxopropyl}-4(3H)-quinazolinone is not suitable for in vivo experiments, as it has poor bioavailability and is rapidly metabolized in vivo.

Orientations Futures

There are several future directions for research on 3-{3-[3-(4-morpholinyl)-1-piperidinyl]-3-oxopropyl}-4(3H)-quinazolinone. First, researchers could investigate the role of 3-{3-[3-(4-morpholinyl)-1-piperidinyl]-3-oxopropyl}-4(3H)-quinazolinone in other biological systems, such as the immune system or the cardiovascular system. Second, researchers could develop more potent and selective inhibitors of PI3K, which could be used as new tools for investigating PI3K signaling. Finally, researchers could investigate the potential therapeutic applications of 3-{3-[3-(4-morpholinyl)-1-piperidinyl]-3-oxopropyl}-4(3H)-quinazolinone in cancer and other diseases.

Méthodes De Synthèse

3-{3-[3-(4-morpholinyl)-1-piperidinyl]-3-oxopropyl}-4(3H)-quinazolinone was first synthesized by researchers at Eli Lilly and Company in the late 1990s. The synthesis involves the condensation of 2-(4-morpholinyl)ethylamine with 3-bromopropionyl chloride to form the intermediate 3-(4-morpholinyl)-1-(2-oxoethyl)propyl chloride. This intermediate is then reacted with 3-(2-oxo-3H-quinazolin-4-yl)propionic acid in the presence of triethylamine to yield 3-{3-[3-(4-morpholinyl)-1-piperidinyl]-3-oxopropyl}-4(3H)-quinazolinone. The overall yield of the synthesis is approximately 10%.

Applications De Recherche Scientifique

3-{3-[3-(4-morpholinyl)-1-piperidinyl]-3-oxopropyl}-4(3H)-quinazolinone has been used extensively in scientific research to investigate the role of PI3K in various biological systems. For example, 3-{3-[3-(4-morpholinyl)-1-piperidinyl]-3-oxopropyl}-4(3H)-quinazolinone has been shown to inhibit PI3K signaling in cancer cells, leading to decreased cell proliferation and increased apoptosis. 3-{3-[3-(4-morpholinyl)-1-piperidinyl]-3-oxopropyl}-4(3H)-quinazolinone has also been used to study the role of PI3K in insulin signaling, neuronal development, and inflammation.

Propriétés

IUPAC Name |

3-[3-(3-morpholin-4-ylpiperidin-1-yl)-3-oxopropyl]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O3/c25-19(23-8-3-4-16(14-23)22-10-12-27-13-11-22)7-9-24-15-21-18-6-2-1-5-17(18)20(24)26/h1-2,5-6,15-16H,3-4,7-14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZMAJDXVESZAHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CCN2C=NC3=CC=CC=C3C2=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-(3-Morpholin-4-ylpiperidin-1-yl)-3-oxopropyl]quinazolin-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3-isoxazolyl)ethyl]-N-methyl-5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B6078568.png)

![3-[4-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B6078571.png)

![1-[3-(2-{[cyclohexyl(2-propyn-1-yl)amino]methyl}-4-methoxyphenoxy)-2-hydroxypropyl]-4-piperidinol](/img/structure/B6078575.png)

![N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide](/img/structure/B6078588.png)

![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N',N'-dimethylsuccinamide](/img/structure/B6078622.png)

![N-(4-bromophenyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6078630.png)

![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-methoxyethanamine](/img/structure/B6078637.png)

![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-2-(3-methoxyphenyl)pyrrolidine](/img/structure/B6078639.png)